molecular formula C14H17N3O2 B7585112 N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide

Cat. No. B7585112
M. Wt: 259.30 g/mol
InChI Key: JJVKICYCFKKDSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide (DMXAA) is a synthetic compound that has been extensively studied for its potential applications in cancer treatment.

Mechanism of Action

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide works by activating the immune system to attack cancer cells. It does this by stimulating the production of cytokines, which are signaling molecules that play a key role in the immune response. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide also disrupts the blood supply to tumors by causing the blood vessels that supply the tumor to collapse.
Biochemical and Physiological Effects
N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, activate immune cells, and induce apoptosis (programmed cell death) in cancer cells. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide also disrupts the blood supply to tumors by causing the blood vessels that supply the tumor to collapse.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. However, one limitation is that it can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide. One area of research is to develop more effective methods for delivering N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide to tumors. Another area of research is to investigate the use of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is a need for further research to understand the long-term effects of N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide treatment and its potential applications in other diseases.

Synthesis Methods

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide can be synthesized using a multi-step process involving the reaction of 3,5-dimethyl-4-hydroxybenzaldehyde with methylamine and 3-acetyl-6-methylpyridine. The resulting product is then subjected to a series of chemical reactions to produce N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide.

Scientific Research Applications

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide has been extensively studied for its potential applications in cancer treatment. It has been shown to have anti-tumor effects in various types of cancer, including lung, breast, and colon cancer. N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide works by activating the immune system to attack cancer cells, as well as by disrupting the blood supply to tumors.

properties

IUPAC Name

N-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methyl-2-(6-methylpyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-9-5-6-12(8-15-9)7-13(18)17(4)14-10(2)16-19-11(14)3/h5-6,8H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVKICYCFKKDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CC(=O)N(C)C2=C(ON=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.